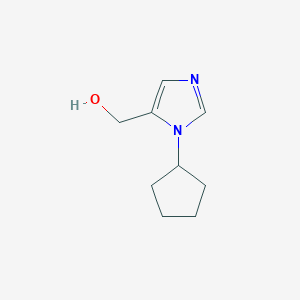

(1-Cyclopentyl-1H-imidazol-5-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-cyclopentylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-6-9-5-10-7-11(9)8-3-1-2-4-8/h5,7-8,12H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKCWPPYXOHBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650281 | |

| Record name | (1-Cyclopentyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-86-7 | |

| Record name | (1-Cyclopentyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Imidazole Nucleus in Contemporary Chemical and Biological Research

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically significant molecules and synthetic compounds. epa.gov Its unique electronic properties, including its aromaticity and amphoteric nature—acting as both a weak acid and a weak base—confer upon it a versatile reactivity that is exploited in numerous chemical transformations and biological functions. epa.gov

The most notable natural occurrence of the imidazole nucleus is in the amino acid histidine. epa.gov The imidazole side chain of histidine is crucial for the structure and function of many proteins and enzymes, participating in catalysis, proton transfer, and the coordination of metal ions, as famously exemplified in hemoglobin. epa.gov Furthermore, the decarboxylation of histidine yields histamine (B1213489), a biogenic amine that plays a vital role in allergic reactions and acts as a neurotransmitter.

Beyond its presence in natural products, the imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents. sigmaaldrich.comsapub.org Its ability to engage in hydrogen bonding and its polar, ionizable nature can enhance the pharmacokinetic properties of drug candidates, improving solubility and bioavailability. sapub.org Consequently, imidazole derivatives have been developed with a wide spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. sigmaaldrich.comresearchgate.net The development of cimetidine, a histamine H2 receptor antagonist for treating stomach ulcers, stands as a landmark achievement that underscored the therapeutic potential of imidazole-based drugs. sigmaaldrich.com

Table 1: Selected Biologically Active Imidazole-Containing Compounds

| Compound | Class | Biological Significance |

| Histidine | Amino Acid | A fundamental component of proteins and enzymes, involved in catalysis and metal binding. epa.gov |

| Histamine | Biogenic Amine | A mediator of allergic responses and a neurotransmitter. |

| Ketoconazole | Antifungal Agent | Used to treat fungal infections by inhibiting cytochrome P450 enzymes. epa.gov |

| Metronidazole (B1676534) | Antibacterial/Antiprotozoal | Effective against anaerobic bacteria and certain parasites. |

| Cimetidine | H2 Receptor Antagonist | A blockbuster drug for the reduction of stomach acid. sigmaaldrich.com |

| Mercaptopurine | Anticancer Agent | An antimetabolite used in cancer chemotherapy. |

Contextualizing 1 Cyclopentyl 1h Imidazol 5 Yl Methanol Within 1 Substituted Imidazole 5 Methanol Derivatives

(1-Cyclopentyl-1H-imidazol-5-YL)methanol, identified by the CAS number 915919-86-7, belongs to the chemical class of 1-substituted imidazole-5-methanol derivatives. epa.gov This classification signifies that a cyclopentyl group is attached to the nitrogen at the 1-position of the imidazole (B134444) ring, and a methanol (B129727) (-CH2OH) group is attached to the carbon at the 5-position. While specific, in-depth academic research on this compound itself is not widely available in public literature, its chemical properties and potential areas of investigation can be inferred from the study of closely related analogs, particularly its 1-methyl counterpart.

The synthesis of 1-substituted-5-(hydroxymethyl)imidazoles, such as (1-methyl-1H-imidazol-5-yl)methanol, is well-documented. A common synthetic route involves the reduction of the corresponding ester, ethyl 1-methylimidazole-5-carboxylate, using a reducing agent like lithium aluminum hydride. chemicalbook.com Another approach is the reduction of 1-methyl-1H-imidazole-5-carbaldehyde. google.com These established methods provide a likely pathway for the synthesis of this compound, likely starting from a 1-cyclopentylimidazole precursor.

Derivatives of 1-substituted imidazole-5-methanol serve as versatile building blocks in organic synthesis. guidechem.com The hydroxyl group can be readily converted into other functional groups, allowing for further molecular elaboration. For instance, treatment with thionyl chloride can convert the methanol group into a chloromethyl group, creating a reactive site for nucleophilic substitution. chemicalbook.com This chemical tractability makes these compounds valuable intermediates in the synthesis of more complex molecules, including potential pharmaceuticals.

For example, research into the structurally similar (1-methyl-1H-imidazol-5-yl)methanol has shown its potential in medicinal chemistry. Derivatives of imidazole compounds have demonstrated antimicrobial properties, and this specific analog has been investigated for its ability to enhance the efficacy of certain antibiotics. Furthermore, it has been used in biochemical studies to investigate enzyme inhibition. While direct biological data for the cyclopentyl derivative is scarce, the presence of the bulky, lipophilic cyclopentyl group in place of the smaller methyl group would be expected to alter its physicochemical properties, such as solubility and its ability to bind to biological targets. The design of molecules with varying N-1 substituents is a common strategy in medicinal chemistry to modulate potency and selectivity. nih.gov

Table 2: Physicochemical Properties of this compound and a Related Analog

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 915919-86-7 | C9H14N2O | 166.22 sigmaaldrich.com |

| (1-Methyl-1H-imidazol-5-yl)methanol | 38993-84-9 | C5H8N2O | 112.13 guidechem.com |

Research Trajectories and Multidisciplinary Relevance of Imidazole Based Compounds

Evolution of Imidazole Core Synthesis: From Classical to Modern Approaches

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. dntb.gov.uairjmets.com Its synthesis has been a subject of extensive research, evolving from foundational multi-component reactions to highly efficient modern techniques. wisdomlib.orgijarsct.co.in

Several classical methods have been established for the synthesis of the imidazole core, many of which are still in use today for creating substituted derivatives. The Debus synthesis, first reported in 1858, utilizes a reaction between a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. nih.gov Other notable historical methods include the Radziszewski synthesis, the Wallach synthesis, and the van Leusen imidazole synthesis, which involves a cycloaddition reaction using tosylmethyl isocyanide (TosMIC). mdpi.comtsijournals.com These methods provide pathways to a variety of substituted imidazoles by altering the starting components.

| Synthesis Method | Key Reactants | Brief Description |

|---|---|---|

| Debus Synthesis | Dicarbonyl (e.g., glyoxal), Aldehyde, Ammonia | A condensation reaction that forms the imidazole ring from three components. Though it can have low yields, it is versatile for C-substituted imidazoles. |

| Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | Similar to the Debus synthesis, it is a widely used method for preparing various substituted imidazoles. |

| Wallach Synthesis | N,N'-disubstituted oxalamidine, Phosphorus pentachloride | Involves treating N,N'-disubstituted oxalamidines with phosphorus pentachloride, which induces cyclization. mdpi.com |

| van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldimine | A [3+2] cycloaddition reaction that is highly effective for synthesizing 1,4,5-trisubstituted imidazoles. mdpi.comtsijournals.com |

Modern synthetic chemistry offers a diverse toolkit for the specific functionalization of the pre-formed imidazole ring.

N-Alkylation: The introduction of an alkyl substituent onto a nitrogen atom of the imidazole ring is a common and crucial modification. nih.gov This can be achieved through various methods, including reaction with alkyl halides in the presence of a base like potassium carbonate, or with alcohols over zeolite catalysts. rsc.orgresearchgate.net The choice of solvent, base, and alkylating agent can influence the reaction's efficiency and regioselectivity. otago.ac.nzresearchgate.net Metal-free approaches, for instance, using Morita–Baylis–Hillman (MBH) alcohols and acetates, have also been developed for the N-allylation/alkylation of imidazoles. beilstein-journals.org

5-Hydroxymethylation: The introduction of a hydroxymethyl group (-CH2OH) at the C5 position is a key step in synthesizing the target compound and its analogs. A prevalent strategy involves the reduction of a corresponding C5-carboxy ester. For example, (1-methyl-1H-imidazol-5-yl)methanol can be synthesized by the reduction of S-Methyl-SH-imidazole-carboxylic acid ethyl ester using a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This method provides a reliable pathway to the desired 5-methanol substructure.

| Functionalization | Precursor | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Imidazole | Alkyl Bromide, K2CO3, Toluene (B28343), Reflux | 1-Alkylimidazole | nih.gov |

| N-Alkylation | 4(5)-Methylimidazole | Methanol (B129727), Y-zeolite catalyst (vapor phase) | 1,5-Dimethylimidazole | rsc.org |

| 5-Hydroxymethylation | Ethyl 1-methylimidazole-5-carboxylate | Lithium aluminum hydride, THF | (1-Methyl-1H-imidazol-5-yl)methanol | chemicalbook.com |

Targeted Synthesis of 1-Cyclopentyl-1H-imidazole Systems

The synthesis of the specific 1-cyclopentyl-1H-imidazole core requires careful control over the N-alkylation step to ensure the correct placement of the cyclopentyl group.

For an unsymmetrically substituted imidazole, the two nitrogen atoms (N1 and N3) are not equivalent, leading to the potential for forming two different constitutional isomers upon N-alkylation. Achieving regioselectivity is therefore critical. The outcome of the alkylation is governed by a combination of steric and electronic factors. otago.ac.nz Electron-withdrawing groups on the imidazole ring can deactivate the nearer nitrogen, favoring alkylation at the more distant nitrogen. otago.ac.nz Furthermore, steric hindrance from existing substituents on the ring can direct the incoming alkyl group to the less sterically crowded nitrogen atom. otago.ac.nz In some advanced strategies, protecting groups like the SEM (2-(trimethylsilyl)ethoxymethyl) group can be employed to block one nitrogen, allowing for selective functionalization of the other, followed by deprotection. acs.orgnih.gov

The cyclopentyl group is introduced via an N-alkylation reaction. A common method involves reacting the imidazole precursor with a cyclopentyl halide, such as cyclopentyl bromide, in a suitable solvent like acetonitrile (B52724) or toluene and in the presence of a base (e.g., potassium carbonate). researchgate.netnih.gov The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the cyclopentyl bromide, displacing the bromide ion and forming the N-C bond. The synthesis of related structures like 1-cyclopentyl-3-methylimidazolium bromide has been successfully demonstrated using this approach. nih.gov

Construction of the Imidazole-5-methanol Substructure

The final step in the synthesis of this compound is the creation of the hydroxymethyl group at the C5 position of the 1-cyclopentyl-1H-imidazole intermediate. This transformation is typically accomplished through the reduction of an ester functional group.

Esterification: Start with 1H-imidazole-5-carboxylic acid and convert it to its ethyl ester, forming ethyl 1H-imidazole-5-carboxylate.

N-Alkylation: Perform a regioselective N-alkylation on ethyl 1H-imidazole-5-carboxylate using cyclopentyl bromide and a base. This yields ethyl 1-cyclopentyl-1H-imidazole-5-carboxylate.

Reduction: Reduce the ester group of ethyl 1-cyclopentyl-1H-imidazole-5-carboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH4) in THF. This selectively reduces the ester to a primary alcohol without affecting the imidazole ring, yielding the final product, this compound. chemicalbook.com

This stepwise approach ensures high yields and purity by leveraging well-established and reliable chemical transformations.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Ethyl 1H-imidazole-5-carboxylate | Cyclopentyl bromide, K2CO3, Acetonitrile | Ethyl 1-cyclopentyl-1H-imidazole-5-carboxylate |

| 2 | Ethyl 1-cyclopentyl-1H-imidazole-5-carboxylate | Lithium aluminum hydride (LiAlH4), THF | This compound |

Methods for Selective Installation of the Hydroxymethyl Group

The introduction of a hydroxymethyl group onto an imidazole ring is a key synthetic step for obtaining compounds like this compound. Direct hydroxymethylation of the imidazole core can be challenging due to the potential for multiple reactive sites. However, recent advancements have led to more selective and efficient protocols.

One notable and sustainable approach involves the KIO4-mediated C(sp²)-H bond hydroxymethylation of imidazo-heteroarenes. sci-hub.senih.govresearchgate.net This method utilizes formaldehyde, generated in situ from the oxidative cleavage of renewable reagents like ethylene (B1197577) glycol or glycerol, in a Malaprade reaction. sci-hub.senih.govresearchgate.net This process has been shown to be effective for a range of imidazo-heteroarenes, affording 3-hydroxymethyl-imidazo-heteroarenes in good to excellent yields. sci-hub.senih.gov The reaction is typically carried out in water, under an air atmosphere, highlighting its green chemistry credentials. sci-hub.se These hydroxymethylated products serve as crucial intermediates for accessing various pharmaceutical drugs. nih.govresearchgate.net

The versatility of this methodology has been demonstrated with different imidazo-heteroarenes, including substituted imidazo[1,2-a]pyrimidines and imidazo[2,1-b]thiazoles, which yield the corresponding hydroxymethylated products in moderate to good yields. sci-hub.se This indicates that the general strategy could be adapted for the synthesis of this compound, likely by starting with 1-cyclopentyl-1H-imidazole and applying a similar selective hydroxymethylation protocol.

Another established method for producing a hydroxymethyl group on an imidazole ring involves the reduction of a corresponding carboxylic acid or its ester derivative. For instance, the synthesis of (1-Methyl-1H-imidazol-5-YL)methanol was achieved by the reduction of ethyl 1-methylimidazole-5-carboxylate using lithium aluminum hydride in tetrahydrofuran, yielding the final product in 73% yield. chemicalbook.com This two-step approach, involving initial carboxylation or a related reaction to install a reducible functional group at the desired position, followed by reduction, offers a reliable pathway to hydroxymethylated imidazoles.

Advanced Synthetic Techniques and Green Chemistry Principles in Imidazole Synthesis

The synthesis of imidazole derivatives has significantly benefited from the adoption of advanced techniques that align with the principles of green chemistry. wjbphs.comresearchgate.netnih.gov These methods aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign conditions.

Microwave-Assisted and Ultrasound-Mediated Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of imidazole rings. rasayanjournal.co.in This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.innih.gov For example, the microwave-assisted synthesis of 2,4,5-substituted and 1,2,4,5-substituted imidazoles has been reported under solvent-free conditions using an acidic alumina (B75360) solid support impregnated with ammonium (B1175870) acetate. researchgate.net This protocol is noted for its excellent yields and practical, economical nature due to the short reaction times. researchgate.net

Similarly, ultrasound irradiation has been successfully employed in the synthesis of imidazole derivatives, promoting reactions through acoustic cavitation. nih.govresearchgate.netmdpi.com This sonochemical approach enhances reaction rates, improves yields, and can often be performed under milder conditions than traditional methods. mdpi.comnih.gov One-pot, three-component syntheses of 2,4,5-triaryl-1H-imidazoles have been achieved with good to excellent yields under ultrasound irradiation. nih.gov The benefits of this method include operational simplicity, reduced reaction times, and increased product yields. nih.gov The N-alkylation of the imidazole nucleus, a key step in preparing precursors for compounds like this compound, has been shown to be dramatically accelerated by ultrasound, reducing reaction times from days to hours. nih.gov

Table 1: Comparison of Advanced Synthetic Techniques for Imidazole Synthesis

| Technique | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner reactions, often solvent-free. | Synthesis of 2,4,5-substituted imidazoles on a solid support. | researchgate.net |

| Ultrasound-Mediated Synthesis | Enhanced reaction rates, improved yields, milder conditions, reduced energy consumption. | One-pot synthesis of 2,4,5-triaryl-1H-imidazoles. | nih.gov |

Catalytic Approaches in Imidazole Derivative Synthesis

A wide array of catalytic systems have been developed to facilitate the synthesis of substituted imidazoles, often focusing on multicomponent reactions that build the heterocyclic core in a single step. These catalysts can be homogeneous or heterogeneous and are often designed to be recyclable and environmentally friendly.

Recent progress has highlighted the use of various catalysts, including:

Lewis acids: Catalysts such as InCl₃·3H₂O have been used for the one-pot synthesis of tri- and tetra-substituted imidazoles at room temperature. nih.gov

Solid-supported catalysts: Silica-supported boron trifluoride (BF₃·SiO₂) serves as a reusable and cost-effective catalyst for the high-yield synthesis of 1,2,4,5-tetra-substituted imidazoles. nih.gov

Organocatalysts: L-proline and its derivatives have been employed as efficient organocatalysts in the synthesis of substituted imidazoles. rsc.org More recently, ascorbic acid (Vitamin C) has been used as a green organocatalyst for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com

Nanocatalysts: Magnetic nanoparticles, such as those made of CoFe₂O₄@SiO₂, have been utilized as recyclable catalysts in ultrasound-assisted multicomponent syntheses of trisubstituted imidazoles. researchgate.net

Transition metal catalysts: Copper-mediated oxidative C-H functionalization offers a concise route to highly substituted imidazoles from readily available starting materials under mild conditions. nih.gov Ruthenium catalysts have been used in "borrowing hydrogen" protocols to synthesize NH-imidazoles with regioselective substitution. rsc.org

These catalytic methods often provide access to a diverse range of imidazole derivatives with high efficiency and functional group tolerance. The choice of catalyst can influence the regioselectivity of the reaction, which is crucial for the synthesis of a specific isomer like this compound.

Table 2: Overview of Catalytic Systems in Imidazole Synthesis

| Catalyst Type | Example | Application | Key Features | Reference |

|---|---|---|---|---|

| Lewis Acid | InCl₃·3H₂O | One-pot synthesis of substituted imidazoles | Room temperature conditions | nih.gov |

| Solid-Supported | BF₃·SiO₂ | Synthesis of 1,2,4,5-tetra-substituted imidazoles | Reusable, cost-effective, high yield | nih.gov |

| Organocatalyst | Ascorbic Acid | Synthesis of 1,2,4,5-tetrasubstituted imidazoles | Environmentally friendly, solvent-free | tandfonline.com |

| Nanocatalyst | CoFe₂O₄@SiO₂ | Ultrasound-assisted synthesis of trisubstituted imidazoles | Recyclable, used with ultrasound | researchgate.net |

| Transition Metal | Copper Iodide (CuI) | Oxidative C-H functionalization | Mild conditions, low toxicity | nih.gov |

| Transition Metal | Diruthenium(II) complex | "Borrowing hydrogen" protocol for NH-imidazoles | Regioselective, aerobic conditions | rsc.org |

Electronic Properties and Reactivity of the Imidazole Ring System

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms in positions 1 and 3. Its aromaticity is derived from a sextet of π electrons. nih.gov The presence of two nitrogen atoms with different electronic environments—a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3)—imparts a unique reactivity profile. globalresearchonline.netresearchgate.net The N-1 nitrogen's lone pair is part of the aromatic system, while the N-3 nitrogen's lone pair is in an sp² orbital, making it basic and available for protonation or electrophilic attack. nih.govyoutube.com This amphoteric nature allows imidazole to react with both electrophiles and nucleophiles. globalresearchonline.net

The imidazole ring is generally reactive towards electrophilic attack, more so than other azoles like pyrazole (B372694). globalresearchonline.netuobabylon.edu.iq Theoretical calculations and experimental evidence indicate that electrophilic substitution occurs preferentially at the carbon atoms of the ring, most notably at the C4 and C5 positions. nih.govglobalresearchonline.net The C5 position is often the most favored site for electrophilic substitution due to its higher nucleophilicity compared to the C2 and C4 positions. nih.gov The stability of the intermediate arenium ion, which is formed during the substitution, favors attack at C4 or C5 over C2. uobabylon.edu.iq

For N-substituted imidazoles, such as this compound, the primary sites for electrophilic aromatic substitution are the C4 and C5 positions. The electron-donating nature of the alkyl cyclopentyl group at N-1 further enhances the electron density of the ring, increasing its susceptibility to electrophilic attack.

Common electrophilic substitution reactions for the imidazole ring include:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, leading to the formation of nitroimidazoles. uobabylon.edu.iq

Halogenation: Bromination and iodination can occur readily. For instance, bromination can be achieved using bromine in chloroform, potentially leading to poly-substituted products. uobabylon.edu.iq

Sulfonation: Reaction with disulfuric acid at elevated temperatures can introduce a sulfonic acid group. uobabylon.edu.iq

| Reaction | Typical Reagents | Primary Position of Attack | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 or C5 | uobabylon.edu.iq |

| Bromination | Br₂ in CHCl₃ | C4 and/or C5 (can lead to polybromination) | uobabylon.edu.iq |

| Iodination | I₂ in alkaline conditions | C4 and/or C5 (can lead to polyiodination) | uobabylon.edu.iq |

| Palladium-Catalyzed Arylation | Aryl Halides, Pd catalyst | C5 (highly selective) | nih.gov |

The imidazole ring itself is electron-rich and generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. globalresearchonline.net However, the nitrogen atoms can act as nucleophiles. The N-3 nitrogen, with its available lone pair, readily partakes in nucleophilic reactions such as alkylation and acylation. youtube.com

Nucleophilic attack on the ring carbons is less common but can be induced. The C2 position is the most susceptible to nucleophilic attack because it is situated between two electronegative nitrogen atoms, making its proton the most acidic C-H bond in the ring. nih.gov Deprotonation at C2 with a strong base like butyl lithium generates a potent nucleophile that can react with various electrophiles, such as alkyl halides or carbon dioxide. youtube.com

Furthermore, imidazoles can participate in nucleophilic addition reactions, such as the aza-Michael addition to α,β-unsaturated compounds. acs.orgresearchgate.net This conjugate addition leads to the formation of N-substituted imidazoles, which are valuable intermediates in organic synthesis. acs.org

| Reaction Type | Reactive Site | Description | Reference |

|---|---|---|---|

| Alkylation / Acylation | N-3 (pyridine-like) | The basic nitrogen attacks electrophiles like alkyl or acyl halides. | youtube.com |

| Nucleophilic Substitution (via lithiation) | C-2 | Deprotonation with a strong base creates a carbanion, which then reacts with an electrophile. | youtube.com |

| Aza-Michael Addition | N-1 | The imidazole nitrogen acts as a nucleophile, adding to an activated alkene. | acs.orgacs.org |

Chemical Transformations Involving the Methanol Functional Group

The hydroxymethyl group at the C5 position of this compound is a primary alcohol and can undergo a variety of well-established chemical transformations.

The synthesis of imidazole-5-methanols often involves the reduction of a corresponding carboxylic acid or ester. A common method is the reduction of an imidazole-5-carboxylate ester using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF). chemicalbook.com

Conversely, the methanol group is susceptible to oxidation. The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. For example, mild oxidizing agents would convert the methanol group to an aldehyde (imidazole-5-carbaldehyde), while stronger oxidants would lead to the corresponding carboxylic acid (imidazole-5-carboxylic acid). The imidazole ring itself is generally stable to oxidation, but very harsh conditions can lead to ring opening. uobabylon.edu.iq Atmospheric oxidation, for instance, can be initiated by hydroxyl radicals, which preferentially add to the C5 position. rsc.orgsemanticscholar.org

As a primary alcohol, the hydroxymethyl group of this compound can readily undergo esterification and etherification.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under appropriate conditions, often with acid catalysis, to form an ester. This is a fundamental transformation for creating libraries of compounds with varied properties. nih.gov

Etherification: The synthesis of imidazole-derived ethers can be achieved through reactions like the Williamson ether synthesis. nih.govacs.org This involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether linkage. nih.govacs.org

Influence of the Cyclopentyl Substituent on Molecular Reactivity

The cyclopentyl group in this compound is an alkyl group, which is generally considered to be electron-donating through an inductive effect. This electron donation increases the electron density of the imidazole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted imidazole. researchgate.net Studies on N-alkylated imidazoles have shown that the nature of the alkyl group can influence biological activity, which is often a proxy for reactivity and intermolecular interactions. nih.gov

From a steric perspective, the cyclopentyl group is bulkier than smaller alkyl groups like methyl or ethyl. This steric hindrance can influence the regioselectivity of reactions by impeding the approach of reagents to the adjacent C2 and C5 positions. While electrophilic attack at C5 is electronically favored, a very bulky reagent might face steric clash with the N-1 cyclopentyl group, potentially altering the reaction outcome or rate compared to a less hindered N-1 substituent. Theoretical studies have shown that N-substituents can significantly affect the stability and aromaticity of the imidazole ring, which in turn dictates its reactivity. acs.orgresearchgate.net

Exploration of Reaction Mechanisms and Intermediates

The reactivity of this compound is primarily dictated by the interplay of the imidazole ring and the hydroxymethyl group. Mechanistic investigations into this specific molecule are not extensively documented in publicly available literature. However, by examining studies of related imidazole-5-methanols and N-substituted imidazoles, a theoretical framework for its reaction mechanisms and potential intermediates can be constructed. Key reactions include oxidation of the alcohol, substitution reactions at the hydroxymethyl group, and electrophilic substitution on the imidazole ring.

The synthesis of imidazole-5-methanols often involves the reduction of a corresponding carboxylic acid or ester. For instance, the reduction of ethyl 1-methylimidazole-5-carboxylate with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) proceeds via a well-established mechanism. The hydride anion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate which then collapses to form an aldehyde. A second hydride attack on the aldehyde yields an alkoxide intermediate, which is subsequently protonated during workup to give the final alcohol product. It is reasonable to assume that this compound could be synthesized via a similar pathway from a suitable cyclopentyl-substituted imidazole-5-carboxylate precursor.

Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid is another fundamental reaction. These transformations can be achieved using a variety of oxidizing agents. The mechanism of oxidation is highly dependent on the reagent used. For example, with manganese dioxide (MnO₂), a common reagent for oxidizing allylic and benzylic alcohols, the reaction likely proceeds through a radical mechanism initiated by the adsorption of the alcohol onto the surface of the MnO₂.

Substitution reactions at the C-5 hydroxymethyl group can also occur. For example, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding 5-chloromethyl derivative. This reaction typically proceeds via the formation of a chlorosulfite ester intermediate. The chloride ion then attacks the carbon bearing the chlorosulfite group in an Sₙ2 or Sₙi (internal nucleophilic substitution) fashion, releasing sulfur dioxide and hydrogen chloride, to yield the alkyl chloride.

Furthermore, the imidazole ring itself can participate in reactions. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack. However, the N-1 cyclopentyl group and the C-5 hydroxymethyl group will influence the regioselectivity of such reactions. Computational studies on the atmospheric oxidation of imidazole initiated by hydroxyl radicals have shown that OH addition is most likely to occur at the C5 position. rsc.org In the case of this compound, the existing substituent at C5 would likely direct electrophiles to other positions on the ring.

The formation of reactive intermediates is a key aspect of these mechanistic pathways. In addition to the tetrahedral and alkoxide intermediates in reduction reactions, and chlorosulfite esters in substitution reactions, other transient species can be postulated. For example, in radical-mediated oxidations, an initial radical cation of the imidazole ring could be formed. The stability of such intermediates will be influenced by the electronic properties of the N-cyclopentyl substituent.

To provide a clearer picture of the conditions under which such transformations might occur, the following table summarizes typical reaction parameters for key transformations of related imidazole-5-methanols, which can be extrapolated to this compound.

| Reaction Type | Reagent(s) | Solvent | Temperature | Typical Yield (%) | Plausible Intermediate(s) |

| Reduction of Ester | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 20°C | 70-80 | Tetrahedral intermediate, Alkoxide |

| Oxidation to Aldehyde | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Reflux | Moderate to High | Surface-adsorbed radical species |

| Chlorination | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) or neat | 0-80°C | 30-85 | Chlorosulfite ester |

| N-Alkylation (of Imidazole) | Alkyl Halide | Acetone | Reflux | Moderate to Good | Imidazolium (B1220033) salt |

This table is based on data for analogous reactions of other N-substituted imidazole-5-methanols and represents expected, rather than experimentally confirmed, data for this compound.

Advanced Spectroscopic and Analytical Characterization in the Context of 1 Cyclopentyl 1h Imidazol 5 Yl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in (1-Cyclopentyl-1H-imidazol-5-YL)methanol can be mapped.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl group, the imidazole (B134444) ring, and the methanol (B129727) moiety. The protons on the imidazole ring are anticipated to appear as singlets in the aromatic region of the spectrum. The protons of the hydroxymethyl group would likely present as a singlet, while the cyclopentyl protons would generate a series of multiplets due to their complex spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | s | 1H | Imidazole C2-H |

| ~7.0 | s | 1H | Imidazole C4-H |

| ~4.6 | s | 2H | -CH₂OH |

| ~4.5 | m | 1H | Cyclopentyl C1-H |

| ~2.0-1.6 | m | 8H | Cyclopentyl -(CH₂)₄- |

Note: Predicted data is based on the analysis of structurally similar compounds and general NMR principles.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbon atoms of the imidazole ring are expected to resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The carbon of the hydroxymethyl group will appear at a chemical shift influenced by the adjacent oxygen atom. The cyclopentyl carbons will produce signals in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~138 | Imidazole C2 |

| ~130 | Imidazole C5 |

| ~118 | Imidazole C4 |

| ~60 | Cyclopentyl C1 |

| ~55 | -CH₂OH |

| ~32 | Cyclopentyl C2/C5 |

Note: Predicted data is based on the analysis of structurally similar compounds and general NMR principles. libretexts.orgyoutube.comlibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. acs.org In the context of this molecule, alpha-cleavage would involve the breaking of the bond between the imidazole ring and the hydroxymethyl group. The fragmentation of N-alkyl imidazoles often involves the loss of the alkyl substituent. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 166.11 | Molecular Ion (M⁺) |

| 149 | [M-OH]⁺ |

| 137 | [M-CH₂OH]⁺ |

| 97 | [C₅H₉N₂]⁺ (Imidazole fragment) |

Note: Predicted data is based on the fundamental principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-nitrogen (C-N), and carbon-carbon (C=C) bonds. researchgate.netnist.gov

Table 4: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3600 | Broad | O-H stretch (alcohol) |

| 2850-3000 | Medium-Strong | C-H stretch (cyclopentyl) |

| ~1590 | Medium | C=N stretch (imidazole ring) |

| ~1490 | Medium | C=C stretch (imidazole ring) |

| 1200-1300 | Medium | C-N stretch (imidazole ring) |

Note: Predicted data is based on characteristic IR frequencies for the respective functional groups. acs.org

High-Performance Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would be suitable for assessing its purity. nih.govnih.govresearchgate.net

A typical HPLC system would employ a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as methanol or acetonitrile (B52724). nih.govresearchgate.netptfarm.pl Detection is commonly achieved using a UV detector set at a wavelength where the imidazole ring exhibits strong absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area can be used to determine its purity.

Computational Chemistry and in Silico Approaches for 1 Cyclopentyl 1h Imidazol 5 Yl Methanol and Imidazole Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jchr.org In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as an imidazole (B134444) derivative, within the active site of a target protein.

The imidazole scaffold is a common feature in many bioactive molecules, and molecular docking studies have been instrumental in elucidating their mechanism of action. nih.govdergipark.org.tr For instance, in a study investigating novel imidazole derivatives as potential inhibitors of the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), molecular docking was employed to understand the binding interactions. researchgate.net The results indicated that the synthesized compounds fit well into the active site of the enzyme, with their binding energies suggesting a good affinity. researchgate.net

To illustrate the nature of data obtained from such studies, the following interactive table presents hypothetical docking scores for a series of imidazole analogues against a generic protein target.

| Compound | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| (1-Cyclopentyl-1H-imidazol-5-YL)methanol | -7.8 | 2 | TYR228, ASP290 |

| Imidazole-Analog-A | -8.2 | 3 | SER180, LYS201, GLU288 |

| Imidazole-Analog-B | -7.5 | 1 | ASN155 |

| Imidazole-Analog-C | -8.5 | 4 | ARG120, GLN134, HIS250, TYR292 |

Pharmacokinetic and Pharmacodynamic (ADME) Prediction

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico ADME prediction tools have become increasingly popular as they can forecast the pharmacokinetic profile of a compound, helping to identify potential liabilities at an early stage. For imidazole derivatives, various studies have utilized computational tools to predict their drug-likeness. jchr.orgdergipark.org.tr

These predictive models are built on large datasets of experimentally determined ADME properties and use a compound's structure to calculate various physicochemical descriptors like molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These descriptors are then used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

For example, a study on novel imidazole and 2-amino pyrimidine (B1678525) derivatives designed as potential anticancer agents against human CDK2 protein included in silico prediction of molecular properties and toxicity. dergipark.org.tr The researchers used various online software to assess the drug-like properties of their designed compounds before proceeding with more resource-intensive studies. dergipark.org.tr

Applying these methods to this compound would involve submitting its chemical structure to various ADME prediction platforms. The resulting data would provide insights into its likely behavior in the body. A hypothetical ADME profile for the compound is presented in the table below.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 222.29 g/mol | < 500 g/mol |

| LogP | 2.1 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Polar Surface Area | 43.1 Ų | < 140 Ų |

| Oral Bioavailability | High | High |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful means to investigate the electronic structure and reactivity of molecules. rsc.org Methods like Density Functional Theory (DFT) are used to calculate various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. tandfonline.com A smaller HOMO-LUMO gap generally implies higher reactivity.

For imidazole derivatives, quantum chemical calculations have been used to correlate their electronic properties with their observed biological activities. For instance, a study on functionalized imidazoles as antioxidant additives for industrial lubricating oils used semi-empirical AM1 calculations to investigate the relationship between the structure of the additives and their antioxidant character. researchgate.net The study calculated properties such as the heat of formation and the energies of the HOMO and LUMO. researchgate.net

Another comprehensive investigation on newly synthesized imidazole derivatives involved DFT calculations to determine optimized bond parameters, frontier molecular orbital energies, and molecular electrostatic potential (MEP). tandfonline.com The MEP maps are particularly useful as they identify the electron-rich and electron-deficient regions of a molecule, which are potential sites for electrophilic and nucleophilic attack, respectively, and are crucial for understanding intermolecular interactions. tandfonline.com

While specific quantum chemical data for this compound is not available, calculations on similar structures can provide a template for what to expect. The table below shows hypothetical quantum chemical descriptors for a series of imidazole derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.5 | -1.2 | 5.3 |

| Imidazole-Analog-D | -6.8 | -1.5 | 5.3 |

| Imidazole-Analog-E | -6.2 | -1.0 | 5.2 |

| Imidazole-Analog-F | -7.0 | -1.8 | 5.2 |

Machine Learning Applications in Imidazole Compound Design and Optimization

Machine learning (ML) has emerged as a transformative technology in drug discovery, enabling the rapid screening of vast chemical spaces and the design of novel compounds with desired properties. In the context of imidazole analogues, ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently employed. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

These models are trained on a dataset of compounds with known activities, and once validated, they can be used to predict the activity of new, untested compounds. This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources. For example, a study on imidazole derivatives as potential sirtuin inhibitors utilized machine learning as part of their in silico analysis to identify promising candidates. nih.govnih.gov

Furthermore, generative ML models can design entirely new molecules with optimized properties. These models learn the underlying patterns in large chemical datasets and can then generate novel structures that are predicted to be active against a specific target and possess favorable ADME properties.

The application of machine learning to the design and optimization of analogues of this compound would involve building QSAR models based on a library of structurally related imidazole compounds with known biological activities. These models could then be used to predict the activity of novel derivatives, guiding the synthetic efforts towards more potent and selective compounds.

Investigations into the Biological and Pharmacological Activities of Imidazole 5 Methanol Derivatives, Including 1 Cyclopentyl 1h Imidazol 5 Yl Methanol Analogues

Antimicrobial and Antifungal Efficacy Research

The imidazole (B134444) scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govnih.govnih.gov Research into imidazole-5-methanol derivatives and their analogues has revealed significant potential in combating a variety of microbial and fungal pathogens.

Derivatives of imidazole have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain 2,4,5-trisubstituted imidazoles have been synthesized and shown to possess antibacterial properties. nih.gov Studies have also explored the activity of imidazole derivatives against specific and often resilient bacterial strains. For example, metronidazole (B1676534), a well-known antibiotic, features a nitroimidazole core and is effective against anaerobic bacteria like Helicobacter pylori and Clostridium difficile. nih.gov Further research on metronidazole analogues, including those with 1,2,3-triazole substitutions, has yielded compounds with potent activity against E. coli, P. aeruginosa, and S. aureus. nih.govbeilstein-journals.org Molecular docking studies have suggested that some imidazole derivatives may exert their antibacterial effects by inhibiting enzymes crucial for bacterial survival, such as L-glutamine: D-fructose-6-phosphate amidotransferase. doi.org

In the realm of antifungal research, imidazole-based compounds are a cornerstone of treatment, particularly for infections caused by dermatophytes and Candida species. nih.govnih.gov Imidazolium (B1220033) salts, for instance, have shown strong antifungal potential against multidrug-resistant dermatophytes, with some causing significant damage to fungal cell morphology. nih.gov The combination of imidazoles like miconazole (B906) with other compounds, such as quaternary ammonium (B1175870) compounds, has been shown to have synergistic antifungal effects. nih.gov Furthermore, various synthesized imidazole derivatives have been evaluated for their efficacy against fungi like A. niger and C. albicans, showing promising results. nih.govnih.gov

Interactive Data Table: Antimicrobial and Antifungal Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Metronidazole/1,2,3-triazole conjugates | E. coli, P. aeruginosa, S. aureus | Potent activity against tested bacterial strains. | nih.gov |

| Imidazolium salts | Multidrug-resistant dermatophytes | Fungicidal effect at low concentrations and induction of fungal cell damage. | nih.gov |

| Miconazole/Domiphen Bromide Combination | Candida species | Synergistic fungicidal activity. | nih.gov |

| Pyridin-3-yl (2-phenyl-1H-imidazol-1-yl) methanone (B1245722) derivatives | S. aureus, B. subtilis, E. coli, A. niger, C. albicans | Demonstrated antimicrobial and antifungal potential. | nih.gov |

| 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones | Gram-positive and Gram-negative bacteria, molds, yeasts | Several derivatives showed high antimicrobial activities. | researchgate.net |

Anticancer and Antitumor Research

The imidazole ring is a key structural motif in several approved anticancer drugs, and research continues to uncover the antitumor potential of novel imidazole-5-methanol analogues. nih.govijprajournal.com These compounds have been shown to target various biological pathways involved in cancer progression.

One of the primary mechanisms of action for some imidazole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. For example, the compound 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole demonstrated potent activity against colorectal cancer cell lines by inhibiting tubulin polymerization and causing DNA damage. nih.gov Other imidazole derivatives have been designed as inhibitors of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and heme oxygenase-1 (HO-1). nih.govopenmedicinalchemistryjournal.commdpi.com For instance, certain imidazole-based compounds have shown significant EGFR inhibitory activity, leading to reduced proliferation of breast, lung, and colorectal cancer cells. nih.gov

Furthermore, N-alkyl nitroimidazoles have exhibited selective cytotoxicity towards lung and breast cancer cells. openmedicinalchemistryjournal.com The unique structure of the imidazole ring allows it to interact with DNA, potentially through intercalation or by affecting telomere maintenance, which is crucial for the unlimited proliferative capacity of cancer cells. openmedicinalchemistryjournal.comresearchgate.net

Interactive Data Table: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Target | Key Findings | Reference(s) |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | SW480, HCT116, Caco-2 (colorectal) | Tubulin polymerization inhibition, DNA damage | Potent IC50 values in the nanomolar range. | nih.gov |

| (E)-1-(4-Fluorophenyl)-5-((3,4,5-trimethoxybenzylidene)amino)-1H-imidazole-4-carbonitrile (2c) | MDA-MB-231, T47D, MCF-7 (breast), A549 (lung), HT-29 (colorectal) | EGFR inhibition | IC50 of 617.33 nM for EGFR enzymatic activity. | nih.gov |

| N-alkyl nitroimidazoles | A549 (lung), MDA-MB231 (breast) | Not fully elucidated, selective cytotoxicity | LC50 as low as 16.7 µM in MDA-MB231 cells. | openmedicinalchemistryjournal.com |

| Benzimidazole (B57391) sulfonamides with pyrazole (B372694) ring | A549 (lung), HeLa, HepG2, MCF-7 (breast) | Not specified | IC50 values in the range of 0.15–7.26 μM. | nih.gov |

Anti-inflammatory and Enzyme Inhibition Studies

Imidazole derivatives have been investigated for their anti-inflammatory properties and their ability to inhibit various enzymes involved in inflammatory processes. nih.govmdpi.com The imidazole structure can interact with the active sites of enzymes, leading to modulation of their activity. nih.gov

Research has shown that imidazole-containing compounds can act as inhibitors of enzymes like cyclooxygenase (COX), which are key targets in anti-inflammatory drug development. The anti-inflammatory potential of imidazole derivatives is a significant area of ongoing research. mdpi.com

In terms of enzyme inhibition, studies have demonstrated that imidazole itself can act as a partial competitive inhibitor of certain enzymes, such as GH1 β-glucosidases, by binding to their active sites. nih.govnih.gov This interaction reduces the substrate affinity of the enzyme. nih.govnih.gov Furthermore, imidazole derivatives have been studied as inhibitors of other enzymes, including carbonic anhydrase and cyclic nucleotide phosphodiesterase. The ability of the imidazole scaffold to serve as a pharmacophore for enzyme inhibitors makes it a valuable tool in drug design for a variety of diseases.

Antiviral and Antiparasitic Activity Assessments

The broad biological activity of the imidazole core extends to antiviral and antiparasitic applications. researchgate.netnih.gov Numerous studies have highlighted the potential of imidazole derivatives in combating a range of viral and parasitic infections.

In antiviral research, imidazole-based compounds have been evaluated against various viruses, including influenza, Zika virus, and yellow fever virus. nih.gov For example, certain benzimidazole derivatives have shown efficacy against the Zika virus. nih.gov Computational studies have also explored the potential of imidazole derivatives to inhibit key viral enzymes, such as the main protease of SARS-CoV-2. nih.gov

With regard to antiparasitic activity, imidazole derivatives have shown significant promise, particularly against Toxoplasma gondii, the parasite responsible for toxoplasmosis. researchgate.netnih.gov Studies have synthesized and screened series of bis-imidazoles, phenyl-substituted 1H-imidazoles, and thiophene-imidazoles, with several compounds exhibiting high selectivity against the parasite. researchgate.netnih.gov The proposed mechanism of action for some of these derivatives involves inducing oxidative stress within the parasite. nih.govrun.edu.ng Nitroimidazole derivatives, such as those analogous to fexinidazole, have also been investigated for their antileishmanial activity against Leishmania infantum. researchgate.net

Modulators of Histamine (B1213489) Receptors, e.g., H3-Receptor Antagonism

While direct research on "(1-Cyclopentyl-1H-imidazol-5-YL)methanol" as a modulator of histamine receptors is not extensively documented in the provided search results, the imidazole ring is a well-known component of histamine itself and many histamine receptor modulators. The imidazole moiety is a key structural feature for binding to histamine receptors. Therefore, it is plausible that derivatives of imidazole-5-methanol could be investigated for their potential to interact with these receptors, including as H3-receptor antagonists. Further specific research would be needed to confirm such activity for "this compound" and its analogues.

Research on Bone Metabolism Regulation and Bisphosphonate Analogues

Recent studies have begun to explore the role of imidazole-containing compounds in the regulation of bone metabolism. nih.govnih.gov This is a developing area of research with potential implications for the treatment of bone-related disorders.

One area of investigation involves imidazole-containing bisphosphonates. Bisphosphonates are a class of drugs used to treat bone diseases like osteoporosis. nih.govresearchgate.net Research has been conducted on derivatives of zoledronic acid, an imidazole-containing bisphosphonate, to develop new compounds with potent effects on osteoclast differentiation and function. nih.govresearchgate.net For instance, a propyl-substituted derivative (PIDP) was found to significantly inhibit the formation of osteoclasts, the cells responsible for bone resorption, without causing cytotoxicity at certain concentrations. nih.gov

Another line of research has focused on the impact of microbial metabolites containing an imidazole ring, such as imidazole propionate (B1217596) (ImP), on bone homeostasis. nih.govnih.gov Studies have suggested that ImP may disrupt bone homeostasis by inhibiting osteoblast differentiation (bone-forming cells) and promoting adipocyte differentiation through the inhibition of the AMPK pathway. nih.govnih.gov These findings highlight a potential link between gut microbiome metabolites and bone health, opening new avenues for therapeutic intervention in metabolic bone diseases. nih.govnih.gov

Broad-Spectrum Bioactive Applications and Therapeutic Potential

The imidazole ring is a versatile scaffold that has been incorporated into a wide array of compounds with diverse therapeutic applications. nih.govnih.gov The unique physicochemical properties of the imidazole moiety, including its polarity and ability to form hydrogen bonds, can enhance the pharmacokinetic properties of drug candidates, such as solubility. nih.gov

The broad spectrum of biological activities associated with imidazole derivatives is extensive and includes:

Analgesic and Antidepressant Activities : Imidazole-containing compounds have been explored for their potential to alleviate pain and treat depression. nih.gov

Antihypertensive and Anti-obesity Properties : Research has indicated the potential of these derivatives in managing high blood pressure and obesity. nih.gov

Antitubercular Effects : The imidazole core is present in compounds investigated for their activity against Mycobacterium tuberculosis. nih.gov

The ability of the imidazole ring to interact with various enzymes and receptors underpins its wide-ranging bioactivities. ijprajournal.commdpi.com This versatility makes imidazole and its derivatives, including the imidazole-5-methanol class, a continuing focus of medicinal chemistry research for the development of new and effective therapeutic agents for a multitude of diseases. nih.govnih.gov

Exploration of 1 Cyclopentyl 1h Imidazol 5 Yl Methanol Analogues in Materials Science and Catalysis Research

Imidazole-Based Polymers and Advanced Polymeric Materials

The incorporation of imidazole (B134444) moieties into polymer structures imparts unique properties, leading to the development of advanced materials with applications ranging from biomedical devices to electronics. elsevierpure.comresearchgate.net Imidazole-containing polymers can readily engage in hydrogen bonding and electrostatic interactions, which can influence the material's mechanical, thermal, and conductive properties. elsevierpure.com

Research into polymers containing benzimidazole (B57391) units has shown that these materials can exhibit good dimensional stability and proton conductivity. mdpi.com For instance, certain poly(imides) with benzimidazole groups in their backbone have demonstrated high thermal stability, with decomposition temperatures exceeding 512 °C, and can form flexible, dense films. mdpi.com The introduction of flexible spacer groups into the polymer structure can enhance solubility in organic solvents and improve oxidative stabilization. mdpi.com

While direct polymerization of (1-Cyclopentyl-1H-imidazol-5-YL)methanol is not widely reported, analogous structures with pendant imidazole cycles have been synthesized. For example, poly(N-(3-(1H-imidazol-1-yl)propyl)acrylamide), which features an imidazole ring separated from the polymer backbone by a spacer, exhibits both thermo- and pH-sensitivity. researchgate.net This type of polymer can form and break down associates in aqueous solutions in response to changes in pH and temperature, making them promising for biomedical applications like gene delivery. researchgate.net The ability of such polymers to form complexes with DNA is often more pronounced than that of simpler imidazole-containing polymers like poly(1-vinylimidazole). researchgate.net

The general properties of some imidazole-containing polymers are summarized in the table below, illustrating the impact of the imidazole functionality on polymer characteristics.

| Polymer Type | Key Features | Potential Applications |

| Poly(benzimidazole)s | High thermal stability, good proton conductivity | Proton exchange membranes |

| Poly(imide)s with imidazole groups | Enhanced solubility, oxidative stability | High-performance films |

| Poly(acrylamide)s with pendant imidazoles | Thermo- and pH-sensitivity, DNA complexation | Biomedical systems, gene delivery |

| Poly(1-vinylimidazole) | Coordination with metal ions | Oxygen carriers |

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms in the imidazole ring are excellent coordination sites for a wide range of metal ions, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.com The structure and dimensionality of these materials are influenced by the nature of the metal center, the substituents on the imidazole ligand, and the presence of other auxiliary ligands like carboxylates. mdpi.commdpi.com

For instance, coordination polymers have been synthesized using substituted imidazole derivatives and various metal ions, resulting in structures with different dimensionalities, from 1D chains to 2D layers and 3D frameworks. mdpi.com The coordination environment of the metal ion, such as octahedral or tetrahedral, plays a crucial role in determining the final architecture of the polymer. mdpi.com In some cases, adjacent 1D chains can be linked through hydrogen bonding to form extended 2D supramolecular networks. mdpi.com

Metal-organic frameworks incorporating imidazole ligands have been investigated for various applications, including gas storage and catalysis. researchgate.netsoton.ac.uk The grafting of imidazole species onto the coordinatively unsaturated sites of a metal-organic framework like MIL-101(Cr) has been shown to enhance CO2 capture. soton.ac.uk The imidazole units can also act as catalytic sites for the conversion of CO2 into valuable chemicals. soton.ac.uk

The table below summarizes the structural features of some coordination polymers based on imidazole derivatives.

| Ligand | Metal Ion | Ancillary Ligand | Resulting Structure |

| 1-Ethyl-imidazole | Fe(II) | [Ni(CN)4]2- | 2D Hofmann-like sheet |

| 1-Benzyl-imidazole | Fe(II) | [Ni(CN)4]2- | 1D chain |

| 1-Allyl-imidazole | Fe(II) | [Ni(CN)4]2- | 1D chain with 2D supramolecular network |

| bis(4-imidazol-1-ylphenyl)diazene | Zn(II), Cd(II), Co(II) | Various dicarboxylates | 4-connected nets with varying interpenetration |

Catalytic Roles: Homogeneous, Electrocatalysis, and Proton Transfer Mediation

The imidazole moiety is a key player in various catalytic processes, owing to its ability to act as a general acid or base, a nucleophilic catalyst, and a proton shuttle. nih.gov These properties are fundamental to the function of many enzymes and have been harnessed in synthetic catalytic systems. nih.gov

In homogeneous catalysis , imidazole derivatives can serve as ligands for metal catalysts, influencing their activity and selectivity. ajrconline.org They can also act as organocatalysts for a variety of organic transformations. rsc.org For example, imidazole can catalyze multicomponent reactions for the synthesis of highly functionalized heterocyclic compounds. rsc.org

In the realm of electrocatalysis , covalent organic frameworks (COFs) modified with imidazole have been explored as electrocatalysts for reactions like the oxygen evolution reaction (OER). mdpi.com Coordination of transition metal ions to the imidazole nitrogen atoms within the COF structure can create highly active and stable catalytic sites. mdpi.com For instance, a cobalt-coordinated imidazole-modified COF has shown excellent performance as an OER catalyst in alkaline media. mdpi.com

The ability of imidazole to facilitate proton transfer is crucial for the development of proton-conductive materials for applications such as high-temperature proton exchange membrane fuel cells. acs.orgrsc.org Imidazole molecules incorporated into porous materials like MOFs can create pathways for proton conduction. acs.orgnih.gov Studies have shown that imidazoles chemically coordinated to the metal nodes of a MOF are more effective at forming proton-conduction pathways than those simply adsorbed within the pores. acs.orgnih.gov This can lead to proton conductivities that are orders of magnitude higher. acs.orgnih.gov The proton conductivity of such materials is often dependent on temperature and the amount of imidazole loading. acs.org

While direct catalytic studies of this compound are scarce, its structure suggests potential in these areas. The cyclopentyl group could modulate the electronic properties and steric environment of the imidazole ring, thereby influencing its catalytic activity. The hydroxymethyl group could participate in hydrogen bonding networks, potentially enhancing its role as a proton transfer mediator.

The table below highlights the proton conductivity of some imidazole-based materials.

| Material | Condition | Proton Conductivity (S cm⁻¹) |

| Imidazole in molecular sieves | >360 K | >1 x 10⁻⁵ |

| Im-Fe-MOF | 60 °C | 1.21 x 10⁻² |

| Im@Py-BT-COF-50 | 130 °C | 2.92 x 10⁻³ |

| Im@Py-TT-COF-50 | 130 °C | 3.08 x 10⁻³ |

Development of Imidazole-Containing Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. nih.govresearchgate.net Imidazolium-based ILs are among the most widely studied due to their low viscosity, low melting points, and ease of synthesis. nih.gov

The synthesis of imidazolium-based ILs typically involves the alkylation of an imidazole derivative. researchgate.net The properties of the resulting IL, such as its melting point, viscosity, and conductivity, can be tuned by varying the substituents on the imidazolium (B1220033) cation and by choosing different anions. nih.gov For instance, blocking the C2 position of the imidazolium cation with an alkyl or aryl group can prevent deprotonation and the formation of reactive carbenes, leading to more inert ILs. nih.gov

While there is no specific literature on ionic liquids derived from this compound, the general synthetic routes to imidazolium ILs could be applied. Quaternization of the N-1 nitrogen of the imidazole ring would lead to an imidazolium cation. The cyclopentyl group at the N-1 position and the hydroxymethyl group at the C-5 position would likely influence the physical properties of the resulting IL. The bulky cyclopentyl group might increase the viscosity, while the hydroxyl group could participate in hydrogen bonding, affecting the melting point and solubility.

The table below shows the properties of some imidazolium-based ionic liquids with different substituents, illustrating the tunability of these materials.

| Cation | Anion | Melting Point (°C) | Viscosity (mPa·s at 25°C) |

| 1-Butyl-3-methylimidazolium | [Br]⁻ | ~70 | - |

| 1-Butyl-3-methylimidazolium | [NTf₂]⁻ | -4 | 52 |

| 1-Ethyl-3-methylimidazolium | [NTf₂]⁻ | -14 | 34 |

| 1-Hexyl-3-methylimidazolium | [NTf₂]⁻ | - | 73 |

Applications in Bio-inspired Systems

The imidazole ring is a ubiquitous component of biological systems, most notably in the amino acid histidine. ajrconline.org The catalytic activity of many metalloenzymes relies on the coordination of metal ions to one or more histidine residues. acs.org This has inspired the development of synthetic model complexes that mimic the structure and function of these enzyme active sites. acs.org

These "biomimetic" or "bio-inspired" systems often employ imidazole-containing ligands to create a coordination environment around a metal center that resembles that of a natural metalloenzyme. nih.gov By studying these simpler model systems, researchers can gain insights into the reaction mechanisms of complex biological processes. nih.gov Artificial metalloenzymes, where an unnatural metal or cofactor is embedded in a protein scaffold, represent another approach to creating models of natural metalloenzymes. nih.gov

The design of ligands for these bio-inspired systems is crucial. For example, novel imidazole-based ligands have been synthesized to probe the coordination properties of transition metal complexes and to model the active sites of enzymes. fau.de The steric and electronic properties of the ligands can be tuned to control the reactivity of the metal center.

This compound, with its combination of a bulky cycloalkyl group and a hydroxymethyl functional group, could be a valuable ligand for the development of new bio-inspired catalysts. The cyclopentyl group could provide a hydrophobic pocket around a coordinated metal ion, mimicking the protein environment of an enzyme, while the hydroxymethyl group could be involved in substrate binding or proton transfer.

The table below lists some examples of metalloenzymes that feature imidazole coordination from histidine residues and the types of reactions they catalyze.

| Metalloenzyme | Metal Ion(s) | Function |

| Carbonic Anhydrase | Zn²⁺ | CO₂ hydration |

| Cytochrome P450 | Fe | Oxidation of organic substrates |

| Superoxide Dismutase | Cu²⁺, Zn²⁺ | Dismutation of superoxide |

| Hydrogenase | Ni²⁺, Fe | H₂ production/oxidation |

Future Research Directions and Translational Perspectives for 1 Cyclopentyl 1h Imidazol 5 Yl Methanol and Imidazole Chemistry

Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has traditionally involved methods that are often energy-intensive and rely on hazardous solvents and reagents. asianpubs.org A major future direction is the development and optimization of green synthetic protocols. bohrium.com These environmentally benign approaches aim to increase efficiency, reduce waste, and lower costs, aligning with the principles of sustainable chemistry. asianpubs.orgtaylorfrancis.com

Recent advancements have focused on solvent-free reactions, microwave-assisted synthesis, and the use of ultrasound irradiation. bohrium.comresearchgate.net For instance, one-pot, solvent-free methods have been developed for synthesizing imidazole derivatives with high yields, simplifying the process and minimizing environmental impact. asianpubs.org Catalysis is another key area of innovation, with a shift towards reusable and non-toxic catalysts. Magnetic iron oxide nanoparticles (Fe₃O₄-MNPs) and molecular iodine in recyclable solvents like polyethylene (B3416737) glycol (PEG 400) have been successfully used as efficient catalysts for imidazole synthesis. researchgate.netsphinxsai.com These methods offer significant advantages over classical techniques, including milder reaction conditions, shorter reaction times, and easier product separation. asianpubs.orgresearchgate.net

Applying these methodologies to the synthesis of (1-Cyclopentyl-1H-imidazol-5-YL)methanol could provide a more sustainable and cost-effective production route, facilitating its broader investigation and application.

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Conventional Synthesis | Often requires harsh conditions, toxic solvents, and long reaction times. | Well-established procedures. | asianpubs.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Rapid reaction rates, higher yields, improved purity. | bohrium.comresearchgate.netresearchgate.net |

| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduces toxic waste, simplifies work-up, cost-effective. | asianpubs.orgbohrium.com |

| Green Catalysis (e.g., Iodine/PEG, Fe₃O₄-MNPs) | Employs non-toxic, reusable, or environmentally benign catalysts. | High efficiency, easy catalyst separation, mild conditions. | researchgate.netsphinxsai.com |

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The imidazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jopir.inmdpi.com The biological profile of an imidazole derivative is highly dependent on the nature and position of its substituents. mdpi.com Future research will undoubtedly focus on novel derivatization strategies for this compound to enhance its bioactivity and explore new therapeutic applications.

Key strategies include:

Modification of the N-1 Substituent: The cyclopentyl group at the N-1 position can be replaced with other cyclic or acyclic alkyl groups, aryl moieties, or heterocyclic rings to modulate lipophilicity and steric interactions with biological targets. N-alkylation is known to significantly alter the pharmacological actions and pharmacokinetics of imidazole compounds. mdpi.com

Functionalization of the C-5 Methanol (B129727) Group: The hydroxyl group is a prime site for modification. It can be esterified, etherified, or converted into other functional groups to create prodrugs or to introduce new pharmacophores that can engage in additional interactions with target proteins.

Substitution on the Imidazole Ring: Introducing substituents at the C-2 and C-4 positions of the imidazole ring can fine-tune the electronic properties and steric profile of the molecule. For example, adding electron-withdrawing groups can enhance anti-inflammatory or antiviral activity. researchgate.netmdpi.com

By systematically creating a library of derivatives based on the this compound core, researchers can probe its therapeutic potential against a wide range of diseases.

Expanding Applications in Emerging Fields, e.g., Nanotechnology and Biocompatible Materials

Beyond pharmaceuticals, imidazole chemistry is making significant inroads into materials science, particularly in nanotechnology and the development of biocompatible materials. numberanalytics.com The nitrogen atoms in the imidazole ring can coordinate with metal atoms, making imidazole derivatives excellent capping agents or stabilizers for nanoparticles. mdpi.comnih.gov

Recent studies have shown that imidazole compounds can form a protective layer on copper nanoparticles, preventing oxidation and improving their sintering properties for applications in microelectronics. mdpi.comresearchgate.net Similarly, imidazole-based polymers have been used to create water-soluble and biocompatible coatings for semiconductor nanocrystals, which are useful for cellular imaging and detection. acs.orgmit.edu

The structure of this compound, featuring both a lipophilic cyclopentyl group and a reactive hydroxyl group, makes it an attractive candidate for these emerging fields. It could be:

Used as a surface modifier for metal or metal oxide nanoparticles to enhance their stability and dispersibility in various media.

Polymerized or grafted onto polymer backbones to create novel biocompatible materials for medical implants or drug delivery systems. researchgate.net For example, imidazole-functionalized coatings on zinc alloys have been shown to control ion release and promote bone regeneration. nih.gov

Table 2: Applications of Imidazole Derivatives in Nanotechnology and Materials Science

| Application Area | Role of Imidazole Derivative | Example | References |

|---|---|---|---|

| Nanoparticle Stabilization | Acts as a capping/protective agent to prevent oxidation and aggregation. | Benzimidazole (B57391) coating on copper nanoparticles. | mdpi.comresearchgate.net |

| Biocompatible Coatings | Forms a hydrophilic and functional surface on materials. | Imidazole-based polymer coatings for zinc alloy bone implants. | nih.gov |